1-Bromocyclooct-1-ene 1-Bromocyclooct-1-ene
Brand Name: Vulcanchem
CAS No.:
VCID: VC15884095
InChI: InChI=1S/C8H13Br/c9-8-6-4-2-1-3-5-7-8/h6H,1-5,7H2
SMILES:
Molecular Formula: C8H13Br
Molecular Weight: 189.09 g/mol

1-Bromocyclooct-1-ene

CAS No.:

Cat. No.: VC15884095

Molecular Formula: C8H13Br

Molecular Weight: 189.09 g/mol

* For research use only. Not for human or veterinary use.

1-Bromocyclooct-1-ene -

Specification

Molecular Formula C8H13Br
Molecular Weight 189.09 g/mol
IUPAC Name 1-bromocyclooctene
Standard InChI InChI=1S/C8H13Br/c9-8-6-4-2-1-3-5-7-8/h6H,1-5,7H2
Standard InChI Key GORSJTUPMQQONE-UHFFFAOYSA-N
Canonical SMILES C1CCCC(=CCC1)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

1-Bromocyclooct-1-ene features a cyclooctene backbone with a bromine substituent at the first carbon of the double bond. The IUPAC name, 1-bromocyclooctene, reflects this configuration. Its SMILES notation (C1CCCC(=CCC1)Br) and InChI key (GORSJTUPMQQONE-UHFFFAOYSA-N) provide precise descriptors for computational and synthetic applications .

Table 1: Key Molecular Identifiers

PropertyValue
Molecular FormulaC₈H₁₃Br
Molecular Weight189.09 g/mol
CAS Number61815-42-7
EC Number994-068-7
SMILESC1CCCC(=CCC1)Br
InChI KeyGORSJTUPMQQONE-UHFFFAOYSA-N

The compound’s structure introduces ring strain due to the eight-membered cycloalkene, which influences its reactivity in substitution and addition reactions.

Stereochemical Considerations

Physicochemical Properties

Stability and Reactivity

The bromine atom’s electronegativity (2.96) renders the compound highly electrophilic, particularly at the C1 position. This reactivity facilitates nucleophilic substitution (Sₙ2) and elimination (E2) reactions. For example, in the presence of strong bases like potassium tert-butoxide, 1-bromocyclooct-1-ene may undergo dehydrohalogenation to form cyclooctyne .

Table 2: Predicted Reactivity Profile

Reaction TypeReagentsExpected Product
Nucleophilic SubstitutionNaOH (aqueous)Cyclooctanol derivatives
Eliminationt-BuOKCyclooctyne
Electrophilic AdditionH₂ (Pd/C)Bromocyclooctane

Spectroscopic Data

While experimental spectral data (e.g., NMR, IR) are scarce, theoretical predictions align with trends observed in analogous bromoalkenes:

  • ¹H NMR: A deshielded vinyl proton (δ 5.5–6.0 ppm) adjacent to bromine.

  • ¹³C NMR: The C1 carbon bonded to bromine resonates near δ 40–50 ppm.

  • IR: Stretching vibrations for C-Br (~550 cm⁻¹) and C=C (~1650 cm⁻¹).

Synthetic Routes

Laboratory-Scale Synthesis

1-Bromocyclooct-1-ene is typically synthesized via bromination of cyclooctene. A common method involves electrophilic addition of bromine (Br₂) in a nonpolar solvent like carbon tetrachloride:

Cyclooctene+Br2CCl41-Bromocyclooct-1-ene+HBr\text{Cyclooctene} + \text{Br}_2 \xrightarrow{\text{CCl}_4} \text{1-Bromocyclooct-1-ene} + \text{HBr}

This exothermic reaction proceeds via a bromonium ion intermediate, with anti-addition stereochemistry. Yield optimization requires strict temperature control (0–5°C) to minimize diastereomer formation .

Industrial Production Challenges

Scaling this synthesis poses difficulties due to bromine’s toxicity and the need for specialized equipment to handle corrosive byproducts like HBr. Alternative methods, such as using N-bromosuccinimide (NBS) under radical conditions, are under investigation but lack commercial viability.

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